6-Bromo-5-chloropicolinamide
Description
Significance of Picolinamide (B142947) Scaffold in Contemporary Chemical Research
The picolinamide scaffold is a privileged structure in modern chemical research, valued for its diverse applications, particularly in drug discovery and agrochemicals. mdpi.comdovepress.com Its inherent chemical properties, including the ability of the pyridine (B92270) nitrogen and amide group to act as hydrogen bond acceptors and donors, allow for potent and selective interactions with biological targets. researchgate.net
In medicinal chemistry, the picolinamide framework is a core component of numerous enzyme inhibitors. dovepress.comrsc.org For instance, picolinamide derivatives have been identified as potent antifungal agents that target the protein Sec14p, which is essential for fungal cell viability. nih.gov The scaffold's versatility is further demonstrated in its use to develop inhibitors for a range of other targets, including metabotropic glutamate (B1630785) receptor 5 (mGluR5) and various kinases. researchgate.netnih.gov The structural rigidity and defined vectoral presentation of substituents on the picolinamide ring system make it an ideal platform for designing molecules with high target specificity. nih.gov
Beyond its direct biological activity, the picolinamide group serves as an effective directing group in organic synthesis. It can coordinate to a metal catalyst and direct C-H bond activation at a specific position, facilitating the construction of complex molecular architectures from simple precursors. This property is invaluable for the efficient synthesis of novel pharmaceutical candidates.
Overview of Halogenated Pyridine Derivatives in Organic Synthesis and Medicinal Chemistry
Halogenated pyridine derivatives are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org The presence of halogen atoms (F, Cl, Br, I) on the pyridine ring significantly influences the molecule's reactivity and physical properties. Halogens can alter the electron distribution of the pyridine ring, making it more or less susceptible to nucleophilic or electrophilic attack.
The carbon-halogen bond on a pyridine ring is a key functional handle for further chemical transformations. nsf.govalfa-chemistry.com It provides a reactive site for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of diverse substituents and the construction of complex biaryl and heteroaryl structures. nih.gov This synthetic flexibility is crucial in medicinal chemistry for creating libraries of related compounds to perform structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of drug candidates. acs.orgnsf.gov
Specific Context of 6-Bromo-5-chloropicolinamide in Current Academic Investigations
While the broader classes of picolinamides and halogenated pyridines are subjects of extensive research, specific academic investigations focusing directly on this compound are not widely documented in publicly available literature. The compound is primarily available through chemical suppliers as a building block or research chemical. bldpharm.com
The structure of this compound, featuring two distinct halogen atoms at positions 5 and 6, suggests its primary role as a versatile intermediate in synthetic chemistry. The differential reactivity of the C-Br and C-Cl bonds under various cross-coupling conditions could allow for the sequential and regioselective introduction of different functional groups. This makes it a potentially valuable precursor for synthesizing more complex, highly substituted pyridine derivatives for screening in drug discovery and agrochemical research programs. For example, related chloro- and bromo-picolinamides have been utilized as key intermediates in the synthesis of novel antagonists for the mGluR5 receptor through Suzuki coupling reactions. nih.gov The presence of multiple halogen atoms, as in this compound, offers a strategic advantage for building molecular diversity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1805577-11-0 |
|---|---|
Molecular Formula |
C6H4BrClN2O |
Molecular Weight |
235.46 g/mol |
IUPAC Name |
6-bromo-5-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-3(8)1-2-4(10-5)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
LCYCVCJIGWUHLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1Cl)Br)C(=O)N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 5 Chloropicolinamide and Its Analogues
Precursor Synthesis of 6-Bromo-5-chloropicolinic Acid and its Esters
The foundational step in synthesizing the target picolinamide (B142947) is the creation of its corresponding carboxylic acid or ester. These precursors serve as the immediate building blocks for the subsequent amidation step.
Methyl 6-bromo-5-chloropicolinate (CAS Number: 1214324-91-0) is a crucial intermediate in the synthesis of 6-bromo-5-chloropicolinamide. sigmaaldrich.com While specific, detailed synthetic procedures for this exact compound are proprietary or embedded within patent literature, its structure suggests a multi-step synthesis common for halogenated pyridines. A plausible synthetic pathway would involve the construction of a substituted pyridine (B92270) ring, followed by halogenation and esterification steps to yield the desired intermediate. The IUPAC name for this compound is methyl 6-bromo-5-chloro-2-pyridinecarboxylate. sigmaaldrich.com
The synthesis of halogenated picolinic acids can often be achieved by modifying existing halogenated pyridine frameworks. For instance, the synthesis of 5-bromo-6-chloronicotinic acid, an isomer of the picolinic acid precursor, is accomplished by treating 5-bromo-6-hydroxynicotinic acid with phosphorus oxychloride in the presence of tetramethylammonium (B1211777) chloride. chemicalbook.comchemicalbook.com This reaction, conducted at reflux, effectively replaces the hydroxyl group with a chlorine atom. chemicalbook.com
A similar strategy could be envisioned for synthesizing 6-bromo-5-chloropicolinic acid from a hypothetical 6-bromo-5-hydroxypicolinic acid precursor. Such transformations highlight a common strategy in heterocyclic chemistry where one functional group is converted to another to build molecular complexity. Other related starting materials include compounds like 6-Amino-5-bromo-3-chloropicolinic acid, which could potentially be modified through diazotization and subsequent Sandmeyer reactions to introduce the desired halogen at a different position, although this would be a more complex route. chemscene.com
Amidation Reactions for Picolinamide Core Formation
The conversion of the picolinic acid or its ester into the corresponding picolinamide is a critical step. This transformation, known as amidation, forms the core amide functional group. There are several methods to achieve this:
From Carboxylic Acid: The carboxylic acid precursor, 6-bromo-5-chloropicolinic acid, can be activated to facilitate amidation. A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with ammonia (B1221849) (or an appropriate amine) to form the picolinamide.
From Ester: The methyl ester, Methyl 6-bromo-5-chloropicolinate, can be directly converted to the amide through aminolysis. This typically involves heating the ester with a concentrated solution of ammonia. More advanced, modern methods utilize catalytic systems to facilitate the direct amidation of esters under milder conditions, which can be advantageous for sensitive substrates. mdpi.com For example, organocatalysts or transition-metal catalysts can be employed to achieve this transformation efficiently. mdpi.com
These reactions are fundamental in medicinal chemistry for the synthesis of a vast number of biologically active molecules containing the amide bond. mdpi.com
Advanced Coupling Strategies in the Synthesis of Picolinamide Analogues
The halogen atoms on the this compound scaffold, particularly the bromine, serve as versatile handles for introducing further molecular diversity through cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. yonedalabs.comwwjmrd.comlibretexts.org In the context of this compound, the bromine atom at the 6-position is an ideal electrophilic partner for this reaction. The C-Br bond is generally more reactive in the initial oxidative addition step than the C-Cl bond, allowing for selective functionalization at the 6-position. wwjmrd.com
The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: libretexts.orgyoutube.comyoutube.com
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the picolinamide, forming a Palladium(II) complex.
Transmetalation: An organoboron compound, such as a boronic acid or boronic ester, is activated by a base. The organic group from the boron reagent is then transferred to the palladium complex, displacing the halide. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com
This reaction is highly versatile due to the stability and commercial availability of a wide range of organoboron reagents, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 6-position of the picolinamide ring. yonedalabs.comnih.gov
Table 1: Key Components of a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Common Examples |
|---|---|---|
| Electrophile | Provides one of the carbon fragments and the leaving group. | Aryl/vinyl bromides, iodides, triflates, or chlorides. yonedalabs.comwwjmrd.com |
| Nucleophile | Provides the other carbon fragment. | Boronic acids, boronic esters (e.g., pinacol (B44631) esters). yonedalabs.com |
| Catalyst | Facilitates the coupling reaction. | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands. organic-chemistry.org |
| Base | Activates the organoboron reagent. | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃. yonedalabs.com |
| Solvent | Solubilizes reactants and facilitates the reaction. | Toluene, Dioxane, THF, DMF, often with added water. yonedalabs.com |
The structure of this compound makes it a valuable intermediate for creating libraries of related compounds. The bromine at the 6-position is the primary site for derivatization via palladium-catalyzed cross-coupling reactions. Beyond the Suzuki-Miyaura reaction, other powerful coupling methods can be employed:
Stille Coupling: Uses organotin compounds as the nucleophilic partner. mdpi.com
Heck Coupling: Couples the aryl bromide with an alkene. mdpi.comyoutube.com
Sonogashira Coupling: Forms a carbon-carbon bond with a terminal alkyne.
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling with an amine.
The differential reactivity of the C-Br versus the C-Cl bond allows for sequential or selective functionalization. A coupling reaction can be performed at the more reactive C-Br site under one set of conditions, leaving the C-Cl site intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise derivatization allows for the controlled and precise synthesis of complex, polysubstituted picolinamide analogues.
Computational and Theoretical Approaches in Picolinamide Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are at the forefront of computational drug design, providing a detailed picture of how a ligand, such as a picolinamide (B142947) derivative, might interact with a biological target. These methods are instrumental in predicting the binding affinity and stability of the ligand-receptor complex, which are critical determinants of a drug's potency.
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, as well as the binding energy of the resulting complex. For instance, in studies of related bromo-substituted heterocyclic compounds, molecular docking has been successfully employed to understand their binding modes within enzyme active sites. For example, a study on 6-bromo quinazoline (B50416) derivatives investigated their binding affinity against the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. The binding energies for potent compounds were calculated, indicating a strong interaction with the receptor. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for stabilizing the ligand in the active site.
Following molecular docking, MD simulations can be used to explore the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the ligand and the receptor. MD simulations can be used to assess the stability of the interactions predicted by docking and to calculate more accurate binding free energies.
Interactive Table: Representative Binding Energies of Related Bromo-Substituted Heterocyclic Compounds from Molecular Docking Studies.
| Compound Class | Target Protein | Binding Energy (kcal/mol) |
| 6-Bromo quinazoline derivative 8a | EGFR | -6.7 |
| 6-Bromo quinazoline derivative 8c | EGFR | -5.3 |
| 4-Bromo-2-nitroaniline | Myeloperoxidase | -54.98 (Moldock Score) |
Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the application of molecular docking in picolinamide research.
Quantum Chemical Characterization and Spectroscopic Analysis of Picolinamide Derivatives
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal for characterizing the electronic structure and spectroscopic properties of picolinamide derivatives. These calculations provide a wealth of information about a molecule's geometry, reactivity, and vibrational modes, which can be correlated with experimental data.
DFT calculations are commonly used to optimize the molecular geometry of a compound, determining its most stable conformation. Furthermore, these calculations can predict various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.gov For instance, in a study of a 6-bromo-imidazo[4,5-b]pyridine derivative, the HOMO-LUMO energy gap was calculated to be 2.3591 eV, providing insight into its electronic transitions. nih.gov
Quantum chemical calculations are also invaluable for interpreting spectroscopic data. Theoretical vibrational frequencies calculated using DFT can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes. Similarly, theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated to aid in the structural elucidation of newly synthesized compounds. In a study of 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole, DFT calculations were used to perform a complete vibrational assignment of the experimental FT-IR and FT-Raman spectra. researchgate.net
Interactive Table: Calculated Electronic Properties of a Related Bromo-Substituted Heterocyclic Compound using DFT.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 |
Note: The data in this table is for a structurally related compound and serves to illustrate the application of quantum chemical calculations in the study of picolinamide derivatives.
Advanced Research Perspectives on 6 Bromo 5 Chloropicolinamide
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The inherent structure of 6-Bromo-5-chloropicolinamide provides multiple avenues for synthetic modification to enhance its biological efficacy. The picolinamide (B142947) core, a well-known pharmacophore, can be systematically derivatized to explore a wide range of chemical space and improve interactions with biological targets.
Future derivatization strategies will likely focus on several key areas. Firstly, modification of the amide functionality (–CONH2) can lead to a diverse library of analogues. For instance, substitution on the amide nitrogen with various alkyl, aryl, or heterocyclic moieties can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. A study on related N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share a similar core structure, demonstrated that such modifications can lead to potent fungicidal activity. One notable example from this study is the synthesis of Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate, showcasing how the picolinamide can be linked to other heterocyclic systems to achieve specific biological effects.
Secondly, the bromine and chlorine substituents on the pyridine (B92270) ring are not merely passive components. They influence the electronic properties of the ring and provide potential handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents at the 5- and 6-positions, dramatically increasing the structural diversity of the resulting compounds.
Finally, computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding these derivatization efforts. By predicting how different functional groups will affect the molecule's shape, polarity, and binding affinity, researchers can prioritize the synthesis of compounds with the highest probability of enhanced bioactivity.
Table 1: Potential Derivatization Sites and Corresponding Chemical Transformations
| Derivatization Site | Chemical Transformation Examples | Potential Impact on Bioactivity |
| Amide Nitrogen | N-alkylation, N-arylation, Acylation | Modulation of solubility, membrane permeability, and target binding |
| 6-Bromo Position | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination | Introduction of diverse substituents for exploring new binding pockets |
| 5-Chloro Position | Nucleophilic aromatic substitution (with activating groups) | Fine-tuning of electronic properties and metabolic stability |
| Pyridine Ring | Introduction of additional substituents (e.g., methyl, methoxy) | Alteration of steric and electronic profile to enhance target specificity |
Identification of New Therapeutic Targets and Chemical Biology Applications
A critical aspect of advancing the therapeutic potential of this compound lies in the identification of its specific biological targets. While the bioactivity of the core picolinamide structure is established in various contexts, the precise targets for this particular halogenated derivative remain largely unexplored.
One promising area of investigation is its potential as an enzyme inhibitor. For example, a series of picolinamide derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. By analogy, derivatives of this compound could be screened against a panel of enzymes involved in metabolic or inflammatory diseases.
Furthermore, the field of chemical biology offers powerful tools for target identification. Techniques such as affinity chromatography, where a derivatized version of the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, can be employed. Additionally, activity-based protein profiling (ABPP) could be used to identify enzymes that are covalently modified by reactive derivatives of the parent compound.
The application of this compound in chemical biology is not limited to target identification. Once a target is validated, the compound can be used as a chemical tool to probe the function of that protein in cellular pathways. For example, by selectively inhibiting a specific enzyme, researchers can study the downstream effects on cellular signaling and metabolism, thereby gaining a deeper understanding of disease processes.
Table 2: Potential Therapeutic Target Classes for this compound Derivatives
| Therapeutic Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Kinases | Many kinase inhibitors feature a pyridine core. | Oncology, Inflammation |
| Dehydrogenases | Picolinamide derivatives have shown activity against 11β-HSD1. | Metabolic Diseases |
| Proteases | The amide bond could mimic a peptide substrate. | Infectious Diseases, Oncology |
| G-protein coupled receptors (GPCRs) | The aromatic and heterocyclic nature of the scaffold is common in GPCR ligands. | Neuroscience, Cardiovascular Diseases |
Elucidation of Comprehensive Mechanistic Pathways for Biological Actions
Understanding the precise mechanism by which this compound and its derivatives exert their biological effects is paramount for their development as therapeutic agents. This requires a multi-faceted approach that goes beyond simple target identification to unravel the complex cellular pathways that are modulated.
Initial mechanistic studies would involve confirming direct target engagement in a cellular context. Techniques like the cellular thermal shift assay (CETSA) can be used to demonstrate that the compound binds to its intended target inside intact cells. Subsequently, downstream signaling pathways affected by the compound's activity can be investigated using a variety of molecular biology techniques, such as Western blotting, quantitative PCR (qPCR), and RNA sequencing.
For instance, if a derivative of this compound is found to inhibit a particular kinase, the next step would be to determine how this inhibition affects the phosphorylation of the kinase's substrates and the subsequent activation or deactivation of signaling cascades. This could involve phosphoproteomic studies to get a global view of the changes in protein phosphorylation throughout the cell.
Moreover, understanding the compound's mechanism of action also includes characterizing its off-target effects. No drug is perfectly specific, and identifying unintended biological interactions is crucial for predicting potential side effects. High-content screening and phenotypic profiling assays can provide valuable insights into the broader cellular effects of the compound.
Role as a Privileged Scaffold in Advanced Chemical Probe Development
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The picolinamide structure, due to its presence in numerous bioactive compounds, can be considered a privileged scaffold. This compound, with its specific halogenation pattern, represents a unique and valuable starting point for the development of advanced chemical probes.
Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, enabling researchers to study its function in detail. The development of such probes requires a scaffold that is synthetically tractable and allows for the precise installation of various functional groups, such as reporter tags (e.g., fluorophores, biotin) or photoreactive groups for covalent labeling.
The bromine atom on the this compound scaffold is particularly well-suited for the attachment of such functionalities through well-established cross-coupling chemistries. This would allow for the creation of a suite of chemical probes based on a common core structure, each designed for a specific application. For example, a fluorescently labeled version of a bioactive derivative could be used to visualize the subcellular localization of its target protein through microscopy. A biotinylated probe could be used for affinity purification of the target and its associated protein complex.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-5-chloropicolinamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves halogenation of picolinamide derivatives. For example, bromination and chlorination of pyridine precursors under controlled conditions (e.g., using N-bromosuccinimide or SOCl₂). Key intermediates like 6-Bromo-5-chloropicolinic acid (CAS 1214328-42-3) are purified via recrystallization or column chromatography and characterized using NMR (¹H/¹³C), HPLC (>95% purity), and mass spectrometry .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion peaks and 2D NMR (COSY, HSQC) to resolve halogen-substituted aromatic protons .
- Contamination Check : ICP-MS to rule out residual metal catalysts (e.g., Pd from coupling reactions) .
Q. How do researchers address solubility challenges during in vitro assays for halogenated picolinamides?
- Methodology : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility. Validate solvent biocompatibility via negative controls in cytotoxicity assays .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodology :
- Variables : Test temperature (60–100°C), catalyst loading (0.1–1 mol%), and reaction time (12–24 h) in a 2³ factorial design.
- Response : Measure yield (%) and purity (HPLC).
- Analysis : Use ANOVA to identify significant factors. For example, temperature and catalyst interaction may dominate yield improvements (p < 0.05) .
- Example Table :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst | 0.1 mol% | 1 mol% |
| Time | 12 h | 24 h |
Q. What strategies resolve contradictions in reported bioactivity data for halogenated picolinamides?
- Methodology :
- Replicate Studies : Ensure consistent assay conditions (e.g., cell line, incubation time).
- Cross-Validate : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Meta-Analysis : Pool data from multiple studies to identify trends or outliers, adjusting for variables like stereochemistry or impurity profiles .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Use Gaussian or COMSOL to model electron density maps and identify reactive sites (e.g., C-Br bond activation energy).
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina.
- Validation : Correlate computational predictions with experimental Suzuki-Miyaura coupling yields .
Q. What protocols ensure reproducibility in scaling up this compound synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity, optimizing parameters via DoE .
Data Analysis & Experimental Design
Q. How should researchers handle batch-to-batch variability in halogenated intermediates?
- Methodology :
- Statistical Process Control (SPC) : Track impurity profiles (e.g., dehalogenated byproducts) using control charts.
- Root Cause Analysis : Investigate raw material quality (e.g., bromide source purity) or storage conditions (light/oxygen sensitivity) .
Q. What role does isotopic labeling play in mechanistic studies of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
